(3,5-Di-tert-butyl-4-hydroxybenzyl)triphenylphosphonium bromide
Overview
Description
(3,5-Di-tert-butyl-4-hydroxybenzyl)triphenylphosphonium bromide is an organic compound with the molecular formula C33H38BrOP. It is a phosphonium salt that features a triphenylphosphonium cation and a bromide anion. This compound is known for its stability and unique chemical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di-tert-butyl-4-hydroxybenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (3,5-Di-tert-butyl-4-hydroxybenzyl) bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the phosphonium group, potentially converting it to phosphine derivatives.
Substitution: The bromide anion can be substituted with other nucleophiles, such as halides or alkoxides, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium iodide are employed under mild conditions.
Major Products:
Oxidation: Quinones or hydroxyquinones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
(3,5-Di-tert-butyl-4-hydroxybenzyl)triphenylphosphonium bromide is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is studied for its potential antioxidant properties due to the presence of the hydroxybenzyl group.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting oxidative stress-related diseases.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (3,5-Di-tert-butyl-4-hydroxybenzyl)triphenylphosphonium bromide involves its ability to interact with various molecular targets. The hydroxybenzyl group can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The triphenylphosphonium moiety allows the compound to penetrate cell membranes, potentially targeting mitochondrial pathways and influencing cellular energy production.
Comparison with Similar Compounds
- (3,5-Di-tert-butyl-4-hydroxybenzyl) bromide
- Triphenylphosphine
- (3,5-Di-tert-butyl-4-hydroxybenzaldehyde)
- (3,5-Di-tert-butyl-4-hydroxybenzoic acid)
Comparison:
- (3,5-Di-tert-butyl-4-hydroxybenzyl) bromide: Lacks the phosphonium group, making it less versatile in certain chemical reactions.
- Triphenylphosphine: Does not possess the hydroxybenzyl group, limiting its antioxidant properties.
- (3,5-Di-tert-butyl-4-hydroxybenzaldehyde): Contains an aldehyde group instead of the phosphonium group, altering its reactivity and applications.
- (3,5-Di-tert-butyl-4-hydroxybenzoic acid): Features a carboxylic acid group, which changes its solubility and reactivity compared to the phosphonium bromide compound.
This detailed article provides a comprehensive overview of (3,5-Di-tert-butyl-4-hydroxybenzyl)triphenylphosphonium bromide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)methyl-triphenylphosphanium;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37OP.BrH/c1-32(2,3)29-22-25(23-30(31(29)34)33(4,5)6)24-35(26-16-10-7-11-17-26,27-18-12-8-13-19-27)28-20-14-9-15-21-28;/h7-23H,24H2,1-6H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGJXXOQQZZMGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38BrOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62546-89-8 | |
Record name | NSC157371 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,5-di-tert-Butyl-4-hydroxybenzyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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